N-(4-butoxyphenyl)-2-methyl-3-nitrobenzamide
Description
N-(4-butoxyphenyl)-2-methyl-3-nitrobenzamide: is an organic compound characterized by its unique structure, which includes a butoxyphenyl group, a methyl group, and a nitrobenzamide moiety
Properties
IUPAC Name |
N-(4-butoxyphenyl)-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-4-12-24-15-10-8-14(9-11-15)19-18(21)16-6-5-7-17(13(16)2)20(22)23/h5-11H,3-4,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQQWGHCXJVCGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxyphenyl)-2-methyl-3-nitrobenzamide typically involves a multi-step process:
Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position, forming 2-methyl-3-nitrobenzoic acid.
Amidation: The nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. This intermediate reacts with 4-butoxyaniline under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxyphenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: N-(4-butoxyphenyl)-2-methyl-3-aminobenzamide.
Substitution: Various N-(substituted phenyl)-2-methyl-3-nitrobenzamides.
Hydrolysis: 2-methyl-3-nitrobenzoic acid and 4-butoxyaniline.
Scientific Research Applications
N-(4-butoxyphenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N-(4-butoxyphenyl)-2-methyl-3-nitrobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-butoxyphenyl)-2-methyl-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-(4-methoxyphenyl)-2-methyl-3-nitrobenzamide: Similar structure but with a methoxy group instead of a butoxy group.
N-(4-butoxyphenyl)-2-methyl-4-nitrobenzamide: Similar structure but with the nitro group at the 4-position instead of the 3-position.
Uniqueness
N-(4-butoxyphenyl)-2-methyl-3-nitrobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The butoxy group provides lipophilicity, enhancing its ability to interact with lipid membranes, while the nitro group can participate in redox reactions, making it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
